molecular formula C22H22ClN5O3S B11578147 [6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

Cat. No.: B11578147
M. Wt: 472.0 g/mol
InChI Key: NZMYVAFTRULLFX-UHFFFAOYSA-N
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Description

4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazine ring fused together, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalyst such as piperidine . The reaction typically takes several hours and may yield various intermediates before the final product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity . The compound’s effects on various biological pathways depend on its ability to interact with specific enzymes and receptors, potentially leading to therapeutic effects such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE include other triazolothiadiazine derivatives, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share similar core structures but differ in the arrangement of the triazole and thiadiazine rings and the substituents attached to them. The uniqueness of 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE lies in its specific substituents and the resulting pharmacological properties.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H22ClN5O3S/c1-30-17-8-7-15(13-16(17)23)18-19(21(29)27-9-11-31-12-10-27)32-22-25-24-20(28(22)26-18)14-5-3-2-4-6-14/h2-8,13,18-19,26H,9-12H2,1H3

InChI Key

NZMYVAFTRULLFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCOCC5)Cl

Origin of Product

United States

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